molecular formula C16H14ClNO2 B3908254 (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one

Cat. No.: B3908254
M. Wt: 287.74 g/mol
InChI Key: VVGADHJKULFKBN-ZHACJKMWSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyphenylamino group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyaniline in the presence of a base, followed by the addition of a suitable enone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one is unique due to its specific structural features, such as the combination of a chlorophenyl group and a hydroxyphenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-hydroxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(18-14-4-2-3-5-15(14)19)10-16(20)12-6-8-13(17)9-7-12/h2-10,18-19H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGADHJKULFKBN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one
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(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one
Reactant of Route 5
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one
Reactant of Route 6
(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one

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